Cas no 577779-57-8 (4,5,6,7-Tetrabromobenzimidazole)
4,5,6,7-Tetrabromobenzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-Tetrabromobenzimidazole
- 4,5,6,7-tetrabromo-1H-benzimidazole
- 4,5,6,7-Tetrabromobe
- tbbz
- 2oxy
- 4,5,6,7-Tetrabrom-1H-benzimidazol
- K17
- 4,5,6,7-tetrabromo-1H-benzo[d]imidazole
- CHEMBL373937
- DA-22037
- 577779-57-8
- Tox21_500140
- NCGC00165910-02
- 4,5,6,7-Tetrabromo-Benzimidazole
- AS-55813
- CCG-221444
- HMS3260K22
- AKOS037644988
- W13598
- CS-0035651
- SCHEMBL406945
- LP00140
- TBBz, >=98% (HPLC), powder
- NCGC00165910-04
- BDBM50156669
- NCGC00260825-01
- NCGC00165910-01
- LOEIRDBRYBHAJB-UHFFFAOYSA-N
- SDCCGSBI-0633689.P001
- Q27461846
- 4,5,6,7-Tetrabromo-1Hbenzimidazole
- DTXSID80408803
- MFCD04116202
- TBBz?
-
- MDL: MFCD04116202
- Inchi: 1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
- InChI Key: LOEIRDBRYBHAJB-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=C(C2=C1NC=N2)Br)Br)Br
Computed Properties
- Exact Mass: 429.69500
- Monoisotopic Mass: 429.69515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Melting Point: 330-332°C
- Solubility: DMSO: >10mg/mL at 60°C, clear
- PSA: 28.68000
- LogP: 4.61290
4,5,6,7-Tetrabromobenzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T291150-5mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 5mg |
$80.00 | 2023-05-17 | ||
| TRC | T291150-10mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 10mg |
$97.00 | 2023-05-17 | ||
| TRC | T291150-25mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 25mg |
$ 131.00 | 2023-09-06 | ||
| TRC | T291150-50mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 50mg |
$238.00 | 2023-05-17 | ||
| TRC | T291150-100mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 100mg |
$ 466.00 | 2023-09-06 | ||
| TRC | T291150-250mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 250mg |
$ 1023.00 | 2023-09-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912576-10mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 98% | 10mg |
¥2,948.40 | 2022-09-28 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18162-25mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 98% | 25mg |
¥1964.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18162-250mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 98% | 250mg |
¥12754.00 | 2023-09-09 | |
| Biosynth | FT28063-1 mg |
4,5,6,7-Tetrabromobenzimidazole |
577779-57-8 | 1mg |
$55.00 | 2023-01-04 |
4,5,6,7-Tetrabromobenzimidazole Suppliers
4,5,6,7-Tetrabromobenzimidazole Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4,5,6,7-Tetrabromobenzimidazole
4,5,6,7-Tetrabromobenzimidazole (CAS No. 577779-57-8): A Comprehensive Overview of Its Properties and Applications
4,5,6,7-Tetrabromobenzimidazole (CAS No. 577779-57-8) is a halogenated heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound, belonging to the benzimidazole family, is characterized by the presence of four bromine atoms attached to its benzene ring, which enhances its reactivity and utility in various industrial and research contexts. The growing interest in halogenated organic compounds and their role in advanced material science has positioned 4,5,6,7-Tetrabromobenzimidazole as a subject of intense study.
One of the key reasons for the popularity of 4,5,6,7-Tetrabromobenzimidazole is its role as a flame retardant additive. With increasing global awareness about fire safety regulations and the demand for sustainable materials, researchers are exploring halogenated compounds like this one for their ability to inhibit combustion. The compound’s high thermal stability and bromine content make it an effective candidate for use in polymers, textiles, and electronics, where fire resistance is critical. This aligns with the current trend of developing eco-friendly flame retardants that minimize environmental impact while maintaining performance.
In addition to its flame-retardant properties, 4,5,6,7-Tetrabromobenzimidazole is also investigated for its potential in pharmaceutical intermediates and agrochemical synthesis. The benzimidazole core is a common scaffold in drug discovery, and the introduction of bromine atoms can alter the compound’s bioactivity, making it valuable for designing new therapeutic agents. Recent studies have highlighted its relevance in antiviral and anticancer research, addressing some of the most pressing medical challenges today. This dual applicability in materials science and life sciences underscores its multidisciplinary importance.
The synthesis of 4,5,6,7-Tetrabromobenzimidazole typically involves the bromination of benzimidazole derivatives under controlled conditions. Researchers are increasingly focusing on optimizing these processes to improve yield and reduce byproducts, reflecting the broader shift toward green chemistry principles. Questions like “How to synthesize 4,5,6,7-Tetrabromobenzimidazole efficiently?” or “What are the alternatives to traditional bromination methods?” are frequently searched in academic and industrial circles, indicating a strong interest in sustainable production techniques.
Another area where 4,5,6,7-Tetrabromobenzimidazole shows promise is in the field of organic electronics. Its electron-withdrawing bromine atoms make it a potential candidate for use in organic semiconductors and photovoltaic devices. As the demand for renewable energy solutions grows, compounds like this are being explored for their ability to enhance the efficiency of solar cells and other energy-harvesting technologies. This ties into the broader conversation about sustainable energy and the search for novel materials to drive innovation.
From a regulatory perspective, the use of 4,5,6,7-Tetrabromobenzimidazole is subject to scrutiny due to the environmental and health implications of halogenated compounds. However, advancements in toxicity studies and biodegradability research are helping to address these concerns. Frequently asked questions such as “Is 4,5,6,7-Tetrabromobenzimidazole safe for industrial use?” or “What are its environmental impacts?” reflect the need for balanced discussions about its benefits and risks.
In summary, 4,5,6,7-Tetrabromobenzimidazole (CAS No. 577779-57-8) is a multifaceted compound with applications ranging from flame retardancy to pharmaceuticals and organic electronics. Its unique structure and properties make it a valuable subject for ongoing research, particularly in the context of sustainability and innovation. As industries continue to seek high-performance materials with minimal environmental footprints, compounds like this will likely remain at the forefront of scientific and industrial exploration.
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